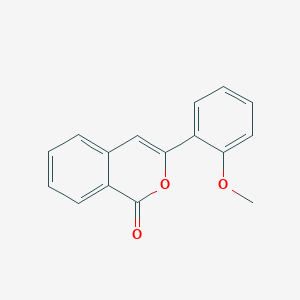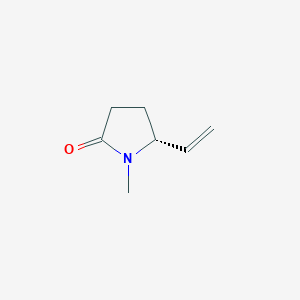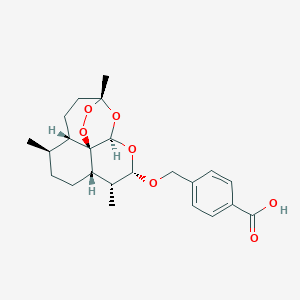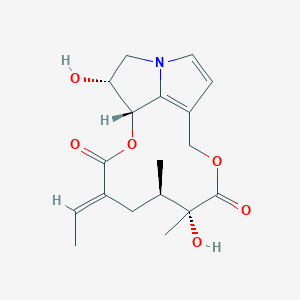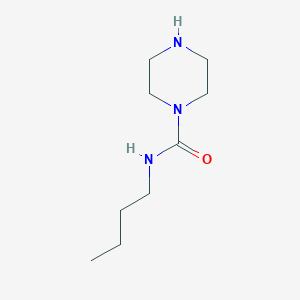
N-Butylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butylpiperazine-1-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPC is a cyclic amide that is synthesized by reacting butylamine with piperazine.
作用机制
The mechanism of action of N-Butylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. N-Butylpiperazine-1-carboxamide has been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to modulate the activity of various receptors, including dopamine receptors and serotonin receptors.
生化和生理效应
N-Butylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Butylpiperazine-1-carboxamide can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of various disorders, including cancer and Alzheimer's disease. In vivo studies have shown that N-Butylpiperazine-1-carboxamide can modulate the activity of various neurotransmitters, including dopamine and serotonin, which may be beneficial in the treatment of various psychiatric disorders.
实验室实验的优点和局限性
N-Butylpiperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. N-Butylpiperazine-1-carboxamide is also relatively inexpensive compared to other compounds with similar properties. However, N-Butylpiperazine-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. N-Butylpiperazine-1-carboxamide is also relatively toxic, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-Butylpiperazine-1-carboxamide. In medicinal chemistry, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a reagent in various reactions. Additionally, further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-Butylpiperazine-1-carboxamide is a promising compound that has potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-Butylpiperazine-1-carboxamide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.
科学研究应用
N-Butylpiperazine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a reagent in various reactions.
属性
CAS 编号 |
118133-25-8 |
|---|---|
产品名称 |
N-Butylpiperazine-1-carboxamide |
分子式 |
C9H19N3O |
分子量 |
185.27 g/mol |
IUPAC 名称 |
N-butylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-11-9(13)12-7-5-10-6-8-12/h10H,2-8H2,1H3,(H,11,13) |
InChI 键 |
GDLGILNCCMSFAX-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1CCNCC1 |
规范 SMILES |
CCCCNC(=O)N1CCNCC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)




![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)


